Cas no 1204573-52-3 (2-chloro-6-fluorobenzene-1-sulfonamide)

2-chloro-6-fluorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-fluorobenzenesulfonamide
- Benzenesulfonamide, 2-chloro-6-fluoro-
- 2-chloro-6-fluorobenzene-1-sulfonamide
-
- MDL: MFCD12026246
- インチ: 1S/C6H5ClFNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
- InChIKey: NABBMMMRMNZJNT-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=C(F)C=CC=C1Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
2-chloro-6-fluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257417-250mg |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 98% | 250mg |
$415 | 2024-06-06 | |
Enamine | EN300-132863-0.05g |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 0.05g |
$683.0 | 2023-02-15 | ||
Oakwood | 038061-250mg |
2-Chloro-6-fluorobenzene sulfonamide |
1204573-52-3 | 98% | 250mg |
$205.00 | 2023-09-16 | |
eNovation Chemicals LLC | Y1257417-1g |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 98% | 1g |
$770 | 2025-02-20 | |
Fluorochem | 038061-250mg |
2-Chloro-6-fluorobenzenesulfonamide |
1204573-52-3 | 250mg |
£185.00 | 2022-03-01 | ||
Enamine | EN300-132863-10.0g |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 10.0g |
$3499.0 | 2023-02-15 | ||
Oakwood | 038061-5g |
2-Chloro-6-fluorobenzene sulfonamide |
1204573-52-3 | 98% | 5g |
$1230.00 | 2023-09-16 | |
Enamine | EN300-132863-1000mg |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-132863-10000mg |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 10000mg |
$3315.0 | 2023-09-30 | ||
1PlusChem | 1P01A6XV-100mg |
2-chloro-6-fluorobenzene-1-sulfonamide |
1204573-52-3 | 95% | 100mg |
$382.00 | 2023-12-26 |
2-chloro-6-fluorobenzene-1-sulfonamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
2-chloro-6-fluorobenzene-1-sulfonamideに関する追加情報
2-Chloro-6-Fluorobenzene-1-Sulfonamide: A Comprehensive Overview
The compound 2-chloro-6-fluorobenzene-1-sulfonamide (CAS No. 1204573-52-3) is a highly specialized organic chemical with significant applications in various fields, including materials science, pharmaceuticals, and catalysis. This compound is characterized by its unique structure, which combines a sulfonamide group with a chloro and fluoro substituent on the benzene ring. The presence of these substituents imparts distinct electronic and steric properties, making it a valuable compound for both academic research and industrial applications.
Sulfonamides are known for their stability and versatility in chemical reactions. In the case of 2-chloro-6-fluorobenzene-1-sulfonamide, the sulfonamide group (-SO₂NH₂) is attached to the benzene ring at the 1-position, while the 2-position bears a chlorine atom and the 6-position a fluorine atom. This substitution pattern not only enhances the compound's reactivity but also allows for fine-tuning of its physical and chemical properties. Recent studies have shown that such substituted sulfonamides exhibit promising activity in drug design, particularly in targeting specific enzymes and receptors.
The synthesis of 2-chloro-6-fluorobenzene-1-sulfonamide typically involves multi-step reactions, often starting from chloro-substituted benzene derivatives. Researchers have explored various methods to optimize the synthesis process, including the use of microwave-assisted synthesis and catalytic systems to improve yield and purity. These advancements have been documented in recent publications, highlighting the compound's potential as a building block in organic synthesis.
In terms of applications, 2-chloro-6-fluorobenzene-1-sulfonamide has found utility in the development of advanced materials. For instance, its ability to act as a precursor for polymeric materials has been leveraged in creating high-performance polymers with tailored properties. Additionally, its role as an intermediate in pharmaceutical chemistry has been explored, with studies indicating its potential as an anti-inflammatory agent due to its ability to inhibit specific inflammatory pathways.
Recent research has also focused on the catalytic properties of 2-chloro-6-fluorobenzene-1-sulfonamide. Scientists have discovered that this compound can serve as an effective catalyst in various organic transformations, such as Suzuki-Miyaura couplings and Heck reactions. These findings underscore its importance in green chemistry and sustainable chemical processes.
From an environmental standpoint, understanding the degradation pathways of 2-chloro-6-fluorobenzene-1-sulfonamide is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as UV light exposure or microbial action, the compound undergoes hydrolysis to form less hazardous byproducts. This information is vital for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 2-chloro-6-fluorobenzene-1-sulfonamide (CAS No. 1204573-52-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial processes. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing modern chemistry.
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